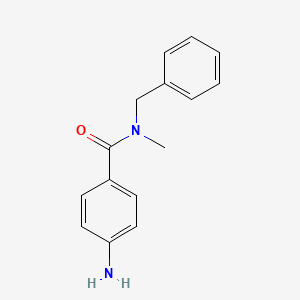

4-amino-N-benzyl-N-methylbenzamide

Descripción general

Descripción

4-amino-N-benzyl-N-methylbenzamide is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, featuring an amino group at the para position and a benzyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-N-methylbenzamide typically involves the following steps:

N-Benzylation: The starting material, 4-aminobenzamide, undergoes N-benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures.

N-Methylation: The intermediate product, N-benzyl-4-aminobenzamide, is then subjected to N-methylation using methyl iodide or dimethyl sulfate. This step is often performed in the presence of a base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-benzyl-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 4-amino-N-benzyl-N-methylbenzamide derivatives as anticancer agents. For instance, compounds containing the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated for their inhibitory effects on receptor tyrosine kinases (RTKs) such as EGFR and HER-2. These compounds demonstrated potent inhibitory activities, with some achieving over 90% inhibition at low concentrations (10 nM) against specific kinases, indicating their potential as targeted cancer therapies .

1.2 Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. A specific stereoisomer, LY 188544, was shown to exhibit significant activity in various anticonvulsant tests, suggesting its potential use in treating epilepsy and related disorders . The efficacy of LY 188544 was comparable to established anticonvulsants such as phenobarbital, highlighting its therapeutic promise.

Biological Research

2.1 Enzyme Inhibition Studies

this compound has been explored as a potential enzyme inhibitor in biochemical assays. Its structural properties allow it to interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors.

2.2 Molecular Docking Studies

Molecular docking studies involving this compound have provided insights into its binding affinities with various proteins. The use of molecular modeling techniques has facilitated the understanding of how modifications to the benzamide structure can enhance binding to target proteins, which is crucial for drug design .

Synthetic Applications

3.1 Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it an essential intermediate in the synthesis of pharmaceuticals and other organic compounds.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Effect | Reference |

|---|---|---|---|

| This compound | Anticancer | Inhibition of EGFR/HER-2 | |

| LY 188544 | Anticonvulsant | Activity in MES test | |

| Various derivatives | Enzyme inhibition | Various enzymes |

Table 2: Synthesis Pathways

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Oxidation | Conversion to sulfone derivatives | High |

| Reduction | Formation of amine derivatives | Moderate |

| Substitution | Creation of various substituted derivatives | Variable |

Mecanismo De Acción

The mechanism of action of 4-amino-N-benzyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as proliferation and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

4-amino-N-methylbenzamide: Lacks the benzyl group, resulting in different chemical and biological properties.

N-benzyl-4-methylbenzamide:

4-aminobenzamide: Lacks both the benzyl and methyl groups, making it less complex and versatile.

Uniqueness

4-amino-N-benzyl-N-methylbenzamide is unique due to the presence of both benzyl and methyl groups, which enhance its chemical stability and biological activity

Actividad Biológica

4-amino-N-benzyl-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 258.33 g/mol

The compound features an amine and an amide functional group, with a benzene ring substituted by a benzyl group and a methyl group attached to the nitrogen atom of the amide. This structural configuration suggests potential for various chemical reactivities and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In various studies, the compound has shown cytotoxic effects against different cancer cell lines. For instance, it has been evaluated for its inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression. Notably, compounds derived from similar structural frameworks have demonstrated potent inhibition against kinases such as EGFR and HER-2 .

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K-562 (Leukemia) | 0.67 | |

| MDA-MB-435 (Melanoma) | 0.80 | |

| HCT-116 (Colon Cancer) | 0.87 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as tyrosinase , which plays a crucial role in melanin production, suggesting potential applications in dermatological therapies. Additionally, docking studies have indicated that this compound can effectively bind to various protein targets, enhancing its therapeutic potential against viral infections like Ebola and Marburg viruses .

Case Studies

- Anticancer Studies : A study conducted on a series of benzamide derivatives, including this compound, evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutic agents .

- Viral Inhibition : In research focused on antiviral properties, compounds based on the aminobenzamide structure were found to inhibit viral entry mechanisms effectively. In vitro studies demonstrated that these compounds could significantly reduce viral load in infected cells, highlighting their potential as therapeutic agents against emerging viral threats .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide core can lead to enhanced potency and selectivity for specific biological targets. For example, introducing different substituents on the aromatic ring or altering the nitrogen substituents can impact the binding affinity and biological activity of the compound .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of Trifluoromethyl Group | Increased potency against EGFR |

| Alteration of Amine Substituents | Enhanced selectivity |

Propiedades

IUPAC Name |

4-amino-N-benzyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULNQTYVKBFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602659 | |

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85592-78-5 | |

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.